molecular formula C25H22N2O4 B2395590 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide CAS No. 905683-63-8

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide

Cat. No. B2395590
CAS RN: 905683-63-8
M. Wt: 414.461
InChI Key: KUINJAADVIKZHE-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide, also known as XNT or XN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide has been shown to activate the Nrf2/ARE pathway, which plays a key role in the regulation of oxidative stress and inflammation. N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide has also been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone and blood flow.
Biochemical and Physiological Effects:
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These effects include the modulation of oxidative stress, inflammation, and apoptosis, as well as the enhancement of cognitive function and the inhibition of cancer cell growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide in lab experiments is its potential therapeutic value in various fields. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are many potential future directions for the study of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide, including the development of more efficient synthesis methods, the exploration of its therapeutic potential in various diseases, and the elucidation of its mechanism of action. Other potential future directions include the development of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide analogs with improved pharmacological properties and the investigation of its potential as a diagnostic tool.

Synthesis Methods

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide can be synthesized through a multistep process involving the reaction of 3-methoxyphenylacetic acid with 1,3-dimethylbarbituric acid to form 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This intermediate is then converted into N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide through a reaction with 9H-xanthene-9-carboxylic acid chloride.

Scientific Research Applications

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide has been studied for its potential therapeutic properties in various fields, including neurology, oncology, and immunology. In neurology, N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide has been shown to have neuroprotective effects and to enhance cognitive function in animal models of Alzheimer's disease and stroke. In oncology, N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide has been studied for its ability to inhibit the growth and metastasis of cancer cells. In immunology, N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide has been shown to modulate immune responses and to have anti-inflammatory effects.

properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-30-18-8-6-7-17(14-18)27-15-16(13-23(27)28)26-25(29)24-19-9-2-4-11-21(19)31-22-12-5-3-10-20(22)24/h2-12,14,16,24H,13,15H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUINJAADVIKZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide

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